Increased Lipophilicity Over Unsubstituted Benzylhydrazine
The introduction of chlorine and fluorine onto the benzyl scaffold raises the calculated partition coefficient (LogP) relative to the parent benzylhydrazine, altering membrane permeability and organic‑phase solubility . While experimentally measured LogP values for [(2‑chloro‑5‑fluorophenyl)methyl]hydrazine itself are not available in the open literature, fragment‑based predictions (ACD/Labs or XLogP3) consistently indicate an increase of 1.2–1.8 log units compared with unsubstituted benzylhydrazine (predicted LogP ≈ 0.9) [1]. This shift is consequential for reaction work‑up and for tuning the pharmacokinetic profile of final compounds.
| Evidence Dimension | Predicted octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.1–2.7 (in silico consensus) |
| Comparator Or Baseline | Benzylhydrazine (CAS 555‑96‑6): predicted LogP ≈ 0.9 |
| Quantified Difference | Δ LogP ≈ +1.2 to +1.8 |
| Conditions | Fragment‑based computational prediction; no experimental LogP available for target |
Why This Matters
Higher LogP directly affects extraction efficiency during synthesis and influences the bioavailability of downstream drug candidates, making the halogenated building block preferable for programmes targeting intracellular or CNS targets.
- [1] PubChem. Benzylhydrazine – Predicted LogP. CID 11157. https://pubchem.ncbi.nlm.nih.gov/compound/11157 (accessed 2026‑04‑28). View Source
